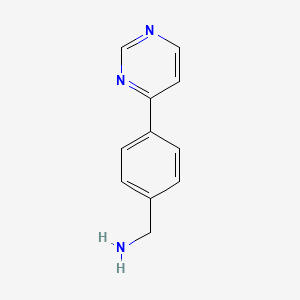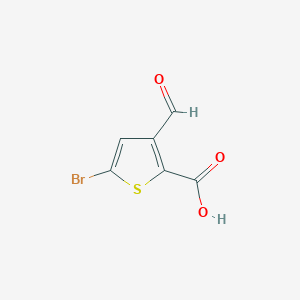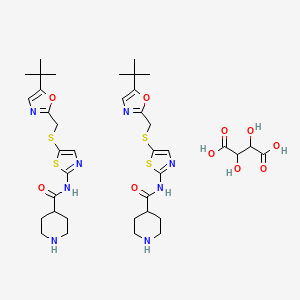
SNS-032 (Tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNS-032 (Tartrate), also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9. These kinases play crucial roles in cell cycle regulation and transcription. By inhibiting these kinases, SNS-032 (Tartrate) can induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SNS-032 (Tartrate) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of SNS-032 (Tartrate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SNS-032 (Tartrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
SNS-032 (Tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in various biochemical pathways.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in chronic lymphocytic leukemia and multiple myeloma.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDKs .
Mecanismo De Acción
SNS-032 (Tartrate) exerts its effects by selectively inhibiting CDKs 2, 7, and 9. These kinases are involved in the regulation of the cell cycle and transcription. By inhibiting these kinases, SNS-032 (Tartrate) can induce cell cycle arrest and apoptosis. The molecular targets include the phosphorylation sites on the C-terminal domain of RNA polymerase II, which are critical for transcription initiation and elongation .
Comparación Con Compuestos Similares
Similar Compounds
Flavopiridol: A non-selective pan-CDK inhibitor that also targets CDKs involved in transcription and cell cycle regulation.
Roscovitine: A selective inhibitor of CDKs 1, 2, 5, 7, and 9, used in cancer research and therapy
Uniqueness of SNS-032 (Tartrate)
SNS-032 (Tartrate) is unique in its high selectivity and potency for CDKs 2, 7, and 9. This selectivity allows for more targeted inhibition of transcription and cell cycle progression, leading to more effective induction of apoptosis in cancer cells. Compared to flavopiridol and roscovitine, SNS-032 (Tartrate) has shown greater potency in inhibiting RNA synthesis and inducing apoptosis .
Propiedades
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H24N4O2S2.C4H6O6/c2*1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;5-1(3(7)8)2(6)4(9)10/h2*8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVZMKHYHIITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
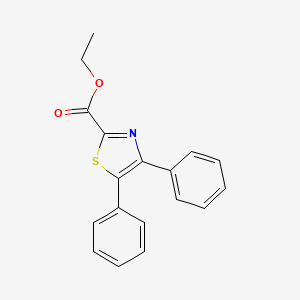
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
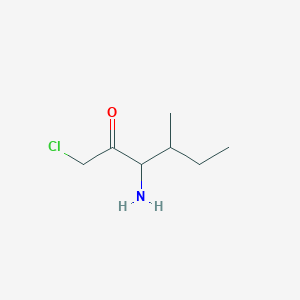
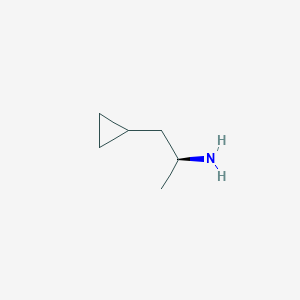

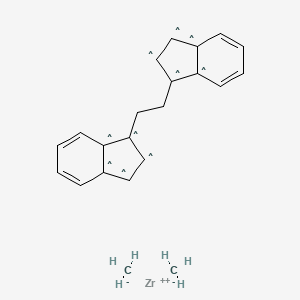
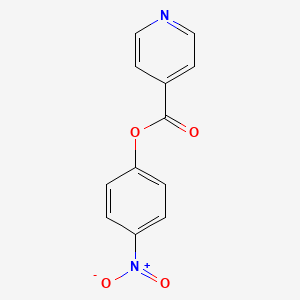

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)

